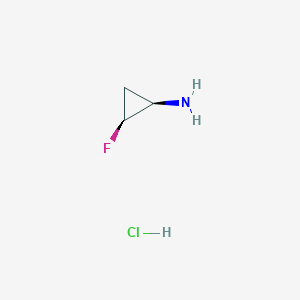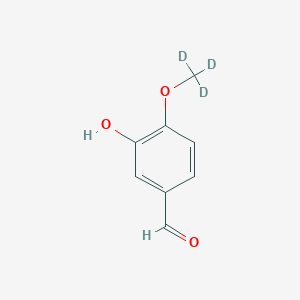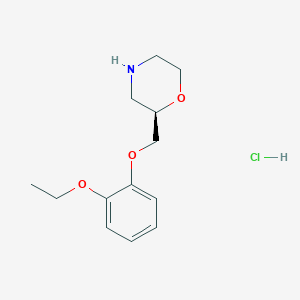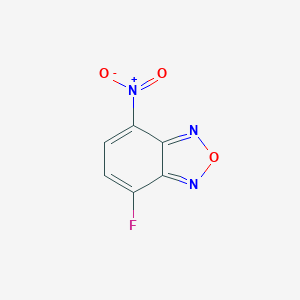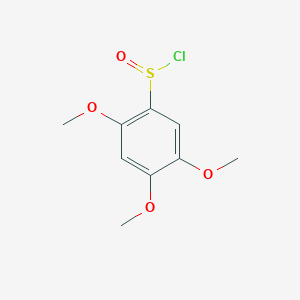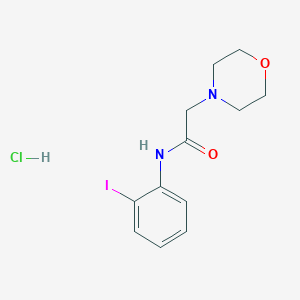
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of morpholine and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a critical role in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride are not well documented. However, it is believed to have an impact on the cholinergic system, which is involved in various physiological processes, including cognition, memory, and muscle movement.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride in lab experiments is its high purity and stability. The compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a radioligand for PET imaging studies. Additionally, further research is needed to understand its mechanism of action and its impact on the cholinergic system.
Synthesemethoden
The synthesis of 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride involves the reaction between 2-iodoaniline and morpholine-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain the pure form of the compound.
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride has several applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound is also used as a radioligand in positron emission tomography (PET) imaging studies.
Eigenschaften
CAS-Nummer |
143579-18-4 |
|---|---|
Produktname |
4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride |
Molekularformel |
C12H16ClIN2O2 |
Molekulargewicht |
382.62 g/mol |
IUPAC-Name |
N-(2-iodophenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H15IN2O2.ClH/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H |
InChI-Schlüssel |
GNCFZNOVCIAMQU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2I.Cl |
Kanonische SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2I.Cl |
Andere CAS-Nummern |
143579-18-4 |
Synonyme |
N-(2-iodophenyl)-2-morpholin-4-yl-acetamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



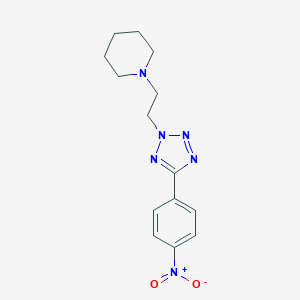
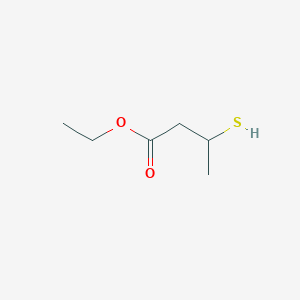
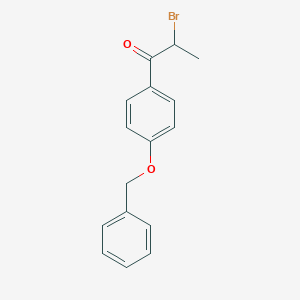
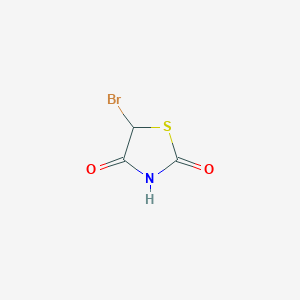
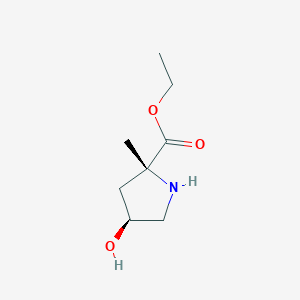
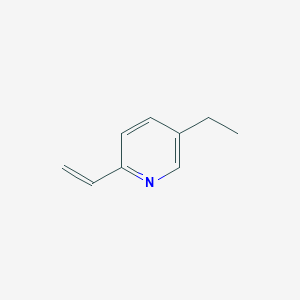
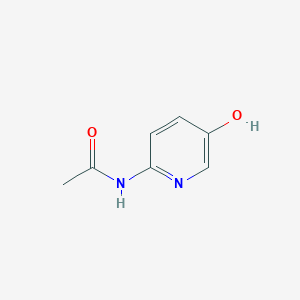
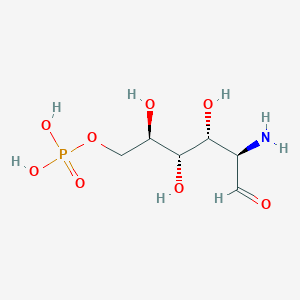
methanone](/img/structure/B134181.png)
